molecular formula C43H67NO12 B3320907 Tacrolimus 31 DMT CAS No. 127984-76-3

Tacrolimus 31 DMT

Cat. No. B3320907
CAS RN: 127984-76-3
M. Wt: 790 g/mol
InChI Key: VHOPGJHKSPGXIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tacrolimus 31 DMT is an impurity of Tacrolimus , a macrolide drug widely used as a potent immunosuppressant . It is chemically known as a macrolide . The CAS number for this compound is 135635-47-1 .


Synthesis Analysis

The production of Tacrolimus involves important primary and secondary metabolic pathways. The shikimic acid pathway is a crucial primary metabolic pathway for producing Tacrolimus. Overexpression of shikimate kinase and dehydroquinic acid synthetase genes led to a 33.1% enhancement of Tacrolimus production compared to the parent strain . Tacrolimus is metabolized into eight metabolites, including 31-demethyl tacrolimus .


Chemical Reactions Analysis

The metabolism of Tacrolimus is predominantly mediated by CYP3A4 and secondarily by CYP3A5 . Tacrolimus is metabolized into eight metabolites, including 31-demethyl tacrolimus .

Mechanism of Action

Tacrolimus 31 DMT, also known as FK-506, is a potent immunosuppressive drug primarily used in organ transplantation to prevent rejection . This article provides a comprehensive overview of the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

The primary target of this compound is the T lymphocyte, a type of white blood cell that plays a crucial role in the immune response . Tacrolimus acts by binding to an intracellular protein, FKBP-12 (FK506 binding protein), creating a new complex . This complex inhibits calcineurin, a protein phosphatase involved in T-lymphocyte activation .

Mode of Action

Tacrolimus reduces peptidyl-prolyl isomerase activity by binding to FKBP-12, creating the FKBP12-FK506 complex . This complex inhibits calcineurin, which in turn inhibits T-lymphocyte signal transduction and the transcription of interleukin-2 (IL-2), a cytokine that stimulates the growth and differentiation of T cell response .

Biochemical Pathways

The shikimic acid pathway is a primary metabolic pathway involved in the production of Tacrolimus . Overexpression of shikimate kinase and dehydroquinic acid synthetase genes in this pathway can enhance Tacrolimus production . Additionally, the pentose phosphate pathway (PPP) and the aspartate pathway have been identified as important for Tacrolimus biosynthesis .

Pharmacokinetics

Tacrolimus exhibits high inter- and intra-patient pharmacokinetic variability . It is extensively metabolized in the liver via the CYP3A4 enzyme to eight possible metabolites . The drug is primarily excreted in the feces, with less than 1% excreted unchanged in the urine . The time to peak concentration after oral administration ranges from 0.5 to 6 hours, and the elimination half-life is variable, ranging from 23 to 46 hours in healthy volunteers .

Result of Action

The primary result of Tacrolimus action is the prevention of organ transplant rejection . By inhibiting T-lymphocyte activation, Tacrolimus reduces the activity of the patient’s immune system, thereby reducing the risk of organ rejection . It is also used in the treatment of severe atopic dermatitis, severe refractory uveitis after bone marrow transplants, and the skin condition vitiligo .

Action Environment

The efficacy and safety of Tacrolimus can be influenced by various environmental factors. For instance, the drug’s pharmacokinetics can be affected by the patient’s diet, with the rate and extent of absorption decreased by food . Additionally, the drug’s efficacy can be influenced by the patient’s genetic makeup, with certain genetic polymorphisms associated with variations in Tacrolimus dose requirement .

Advantages and Limitations for Lab Experiments

The use of Tacrolimus 31 DMT in lab experiments has several advantages. It is a potent inhibitor of calcineurin and has been found to be more potent than tacrolimus in some studies. It is also a stable compound that can be easily synthesized and purified. However, there are some limitations to its use. This compound is a relatively new compound, and its effects on various physiological processes are still being studied. Additionally, it is a highly toxic compound that requires careful handling and disposal.

Future Directions

There are several future directions for the use of Tacrolimus 31 DMT in scientific research. One potential application is in the study of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It has also been suggested that this compound could be used as a tool to study the role of calcineurin in cancer cells. Additionally, the compound could be used in the development of new immunosuppressive drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, this compound is a potent inhibitor of calcineurin that has gained popularity in scientific research due to its unique properties. The compound has been used extensively to study the mechanism of action of tacrolimus and its derivatives. It has also been found to have various biochemical and physiological effects. While there are some limitations to its use, this compound has several potential applications in future scientific research.

Scientific Research Applications

Tacrolimus 31 DMT has been used extensively in scientific research for its unique properties. It is primarily used as a tool to study the function of proteins that bind to tacrolimus. The compound has been used in various studies to investigate the mechanism of action of tacrolimus and its derivatives. It has also been used to study the effects of tacrolimus on various physiological processes such as inflammation, cell signaling, and apoptosis.

Safety and Hazards

Tacrolimus is classified as toxic if swallowed and can cause damage to organs through prolonged or repeated exposure . It is advised not to breathe dust, and in case of ingestion, immediate medical attention is required .

properties

IUPAC Name

12-[1-(3,4-dihydroxycyclohexyl)prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H67NO12/c1-9-12-30-18-24(2)17-25(3)19-36(53-7)39-37(54-8)21-27(5)43(52,56-39)40(49)41(50)44-16-11-10-13-31(44)42(51)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-32(45)35(48)22-29/h9,18,20,25,27-33,35-39,45-46,48,52H,1,10-17,19,21-23H2,2-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOPGJHKSPGXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)O)O)C)O)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H67NO12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

790.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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